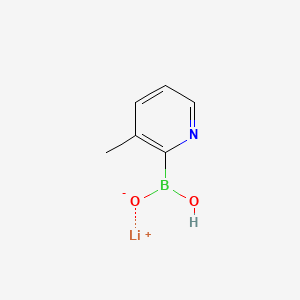

3-Methylpyridine-2-boronic acid, monolithium salt

Übersicht

Beschreibung

3-Methylpyridine-2-boronic acid, monolithium salt is a boronic acid derivative with the molecular formula C6H7BLiNO2 and a molecular weight of 142.88 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridine-2-boronic acid, monolithium salt typically involves the reaction of 3-methylpyridine with a boron-containing reagent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids or boronate esters . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylpyridine-2-boronic acid, monolithium salt undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halides or other nucleophiles can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-Methylpyridine-2-boronic acid, monolithium salt is with a molecular weight of approximately 136.94 g/mol. The compound features a pyridine ring substituted with a methyl group and a boronic acid functional group, which contributes to its reactivity in cross-coupling reactions.

Pharmaceutical Applications

A. Synthesis of Drug Molecules

3-Methylpyridine-2-boronic acid is primarily utilized in the pharmaceutical industry as a key intermediate in the synthesis of various drug molecules. Its role as a catalyst in Suzuki coupling reactions allows for the formation of biaryl compounds, which are prevalent in many pharmaceuticals.

Case Study: Suzuki Coupling Reaction

In a study on the synthesis of biaryl compounds, 3-Methylpyridine-2-boronic acid was employed to couple aryl halides with phenolic compounds. The reaction conditions were optimized to achieve high yields (up to 85%) using palladium catalysts under mild conditions. This method demonstrated the compound's effectiveness in forming complex structures relevant for drug development .

B. Anticancer Research

Research has indicated that derivatives of 3-Methylpyridine-2-boronic acid exhibit potential anticancer properties. For instance, modifications of this compound have been explored for their ability to inhibit specific cancer cell lines through targeted action on cellular pathways involved in tumor growth.

A. Cross-Coupling Reactions

3-Methylpyridine-2-boronic acid is widely used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its reactivity allows it to participate in various coupling methods beyond Suzuki reactions, including Stille and Negishi reactions.

Case Study: Stille Coupling Reaction

In experiments involving Stille coupling, 3-Methylpyridine-2-boronic acid was reacted with organotin reagents under palladium catalysis, yielding high-purity products suitable for further functionalization . The versatility of this compound highlights its importance in synthetic organic chemistry.

Environmental Applications

Recent studies have also investigated the use of boronic acids, including 3-Methylpyridine-2-boronic acid, for environmental remediation processes. Their ability to form stable complexes with heavy metals makes them suitable candidates for developing adsorbents that can capture pollutants from water sources.

Wirkmechanismus

The mechanism of action of 3-Methylpyridine-2-boronic acid, monolithium salt involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s interactions with molecular targets and pathways are still under investigation, but its unique chemical properties make it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylpyridine-3-boronic acid: Similar in structure but with different positional isomerism.

4-Methylpyridine-2-boronic acid: Another positional isomer with distinct chemical properties.

Pyridine-2-boronic acid: Lacks the methyl group, leading to different reactivity and applications.

Uniqueness

3-Methylpyridine-2-boronic acid, monolithium salt is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective.

Biologische Aktivität

3-Methylpyridine-2-boronic acid, monolithium salt (CHBLiNO), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the lithium salt enhances its solubility and stability, making it suitable for various biological applications.

Boron-containing compounds, including 3-methylpyridine-2-boronic acid, have been shown to interact with biological targets through several mechanisms:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues.

- Protein Binding : They may also bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein function and cellular signaling pathways .

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer activity by inhibiting proteasome function, leading to the accumulation of pro-apoptotic factors. For instance, compounds like Velcade (bortezomib), a boronic acid derivative, are already in clinical use for multiple myeloma treatment .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study demonstrated that 3-methylpyridine-2-boronic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival .

- Antifungal Effects : Another investigation explored the antifungal properties of boron-based compounds, including derivatives of 3-methylpyridine-2-boronic acid. The results indicated effective inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections .

Safety and Toxicity

Boron-containing compounds are generally considered safe with low toxicity profiles. The monolithium salt form enhances stability and reduces the risk of degradation under physiological conditions. However, further studies are needed to fully assess the long-term safety and potential side effects associated with chronic exposure or high doses .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-methylpyridine-2-boronic acid, monolithium salt, and how can purity be optimized?

- Methodology : The compound can be synthesized via lithiation of 3-methylpyridine followed by boronation, or through Suzuki-Miyaura coupling using pre-functionalized pyridine derivatives. Purity optimization involves recrystallization under inert conditions (e.g., argon atmosphere) and characterization via /-NMR to confirm boronic acid integrity. Handling air-sensitive intermediates requires Schlenk-line techniques .

Q. Which spectroscopic techniques are critical for characterizing the monolithium salt form, and what key data should be reported?

- Methodology :

- NMR : -NMR (pyridyl protons: δ 7.5–8.5 ppm), -NMR (δ 25–35 ppm for boronic acid), and -NMR to confirm lithium coordination.

- IR : B-O stretching (~1350 cm) and O-H (broad, ~3200 cm) for boronic acid .

- X-ray crystallography : Resolve Li coordination geometry (e.g., tetrahedral vs. trigonal planar) .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodology : Store under inert gas (argon) at –20°C in flame-dried glassware. Decomposition via hydrolysis or oxidation can be monitored by -NMR; discoloration (yellowing) indicates degradation. Use anhydrous solvents (e.g., THF, DMF) for reactions .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the lithium coordination environment, and how can data contradictions be addressed?

- Methodology : Lithium’s low electron density complicates X-ray diffraction. Use high-flux synchrotron sources and SHELXL refinement with restraints on Li–O/B distances. Discrepancies in R-factors (>0.05) may indicate disordered Li sites; complementary DFT calculations (e.g., B3LYP/6-31G*) can validate coordination geometry .

Q. How do hydrogen-bonding networks in the solid state influence the reactivity of the monolithium salt in cross-coupling reactions?

- Methodology : Hydrogen bonds (e.g., N–H···O, O–H···O) stabilize crystal packing but may reduce solubility. Compare reactivity in polar (DMSO) vs. nonpolar (toluene) solvents using kinetic studies (e.g., -NMR monitoring). For example, shorter H-bond distances (e.g., D···A < 3.0 Å) correlate with reduced catalytic turnover in Suzuki couplings .

Q. What computational methods are suitable for modeling the electronic effects of the methyl group on boronic acid reactivity?

- Methodology :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- NBO Analysis : Assess hyperconjugation between the methyl group and boronic acid moiety.

- Compare with derivatives (e.g., 3-chloro-2-methoxypyridine-4-boronic acid) to isolate steric vs. electronic contributions .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural assignment?

- Methodology :

Eigenschaften

IUPAC Name |

lithium;hydroxy-(3-methylpyridin-2-yl)borinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIPQENZVYUENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=C(C=CC=N1)C)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BLiNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674580 | |

| Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-65-9 | |

| Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.